2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
Description
2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a dihydropyridine core substituted at position 5 with a partially saturated 1,2,3,6-tetrahydropyridinyl moiety and a carboxylic acid group at position 2. This structure combines rigidity from the aromatic dihydropyridine ring with conformational flexibility from the tetrahydropyridinyl substituent, making it a promising scaffold for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both planar and three-dimensional interactions .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1,5-6,12H,2-4H2,(H,13,14)(H,15,16) |
InChI Key |
KMBVIKGGBNJPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine core with both keto and carboxylic acid functionalities. Its molecular formula is with a molecular weight of 222.24 g/mol. The presence of the tetrahydropyridine moiety enhances its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer activity. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapeutic agent bleomycin in apoptosis induction . This suggests that 2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid may similarly possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases. Inhibitors of MPO can potentially mitigate oxidative stress and inflammation . The mechanism involves time-dependent covalent modification of the enzyme, leading to irreversible inhibition .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how structural modifications influence biological activity. For instance, the introduction of different substituents on the tetrahydropyridine ring has been shown to enhance selectivity and potency against specific targets like cholinesterases and monoamine oxidase B . Compounds with two cationic nitrogen atoms exhibited superior inhibition properties.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antiviral Activity : A study on hydroxypyridone derivatives showed promising results in inhibiting HIV reverse transcriptase and RNase H activities at low micromolar concentrations. This underscores the potential for 2-Oxo-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid in antiviral therapies .
- Neuroprotective Effects : Research indicates that certain piperidine derivatives possess neuroprotective effects by inhibiting amyloid beta aggregation and tau protein phosphorylation—key processes involved in Alzheimer's disease pathology .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is necessary to determine bioavailability and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several pyridine- and dihydropyridine-based derivatives. Below is a comparative analysis of its closest analogs:
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
